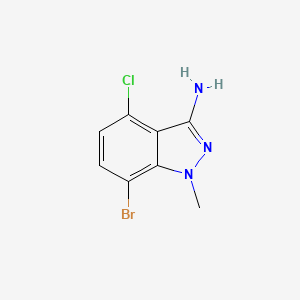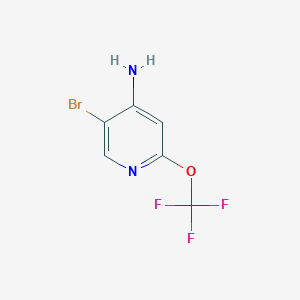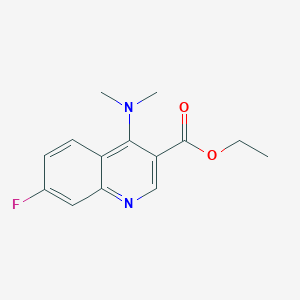
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a dimethylamino group at the 4th position, a fluorine atom at the 7th position, and an ethyl ester group at the 3rd position of the quinoline ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Dimethylamino Group Addition: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.
Esterification: The carboxylic acid group at the 3rd position can be esterified using ethanol and a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine, Selectfluor, and ethanol in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of fluorescent dyes and materials for optoelectronic applications.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The presence of the dimethylamino group and the fluorine atom enhances its binding affinity to target proteins, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A structurally similar compound used as a photoinitiator and in UV-curing applications.
2-Ethylhexyl 4-(dimethylamino)benzoate: Another similar compound used as a sunscreen agent.
Uniqueness
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties. The combination of the dimethylamino group, fluorine atom, and ethyl ester group enhances its versatility and effectiveness in various applications.
Propriétés
Formule moléculaire |
C14H15FN2O2 |
|---|---|
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-7-9(15)5-6-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
SBKCXQSXLSFTKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)
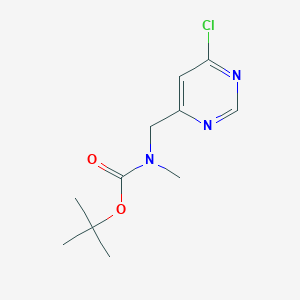

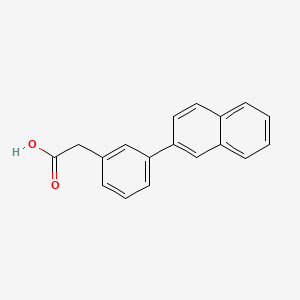
![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)

![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)
